But-1-ene-1,3-dione
Overview
Description
But-1-ene-1,3-dione, also known as crotonaldehyde, is an organic compound with the molecular formula C4H4O2. It is a conjugated diene with a carbonyl group at the first and third positions. This compound is a colorless liquid with a pungent odor and is highly reactive due to the presence of both the alkene and carbonyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: But-1-ene-1,3-dione can be synthesized through various methods. One common method involves the oxidative dehydrogenation of but-1-ene using catalysts such as vanadium-magnesium complex oxides . Another method includes the cleavage of acetic acid at high temperatures (750-780°C) in the presence of triethyl phosphate to produce ketene, which is then polymerized at low temperatures (8-10°C) to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of oxidative dehydrogenation processes due to their efficiency and selectivity. The use of metal oxide catalysts, such as vanadium-magnesium, has been shown to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: But-1-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form buta-1,3-diene using oxidative dehydrogenation processes.
Reduction: Reduction reactions can convert this compound to butane-1,3-diol.
Substitution: The compound can undergo nucleophilic addition reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Catalysts such as vanadium-magnesium complex oxides are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under mild conditions.
Major Products Formed:
Oxidation: Buta-1,3-diene.
Reduction: Butane-1,3-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
But-1-ene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of but-1-ene-1,3-dione involves its reactivity with nucleophiles due to the presence of the carbonyl group. The compound can form adducts with nucleophilic species, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Biological Activity
But-1-ene-1,3-dione, also known as crotonaldehyde, is an organic compound with the molecular formula C4H4O2. It is characterized by its conjugated diene structure and the presence of carbonyl groups at both ends. The compound exhibits a range of biological activities that are of interest in various fields, including medicinal chemistry, toxicology, and industrial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is a colorless liquid with a pungent odor. Its high reactivity is attributed to the presence of both alkene and carbonyl functional groups. The compound can be synthesized through several methods, including oxidative dehydrogenation of but-1-ene using catalysts like vanadium-magnesium complex oxides.
The biological activity of this compound is primarily linked to its reactivity with nucleophiles due to the carbonyl group. This reactivity allows it to form adducts with various biomolecules, potentially leading to diverse biological effects. The specific pathways and molecular targets involved depend on the nature of the nucleophiles and the biological context in which this compound is studied.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. A study focused on synthesizing derivatives of spiro[benzo[h]quinoline]diones indicated that compounds derived from this compound showed moderate to good antibacterial activity against various strains .
Cytotoxicity
This compound has been evaluated for its cytotoxic effects on different cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to form reactive oxygen species (ROS) contributes to its cytotoxicity .
Toxicological Implications
While this compound has potential therapeutic applications, it also poses toxicological risks. It has been associated with irritative effects on respiratory tissues and potential carcinogenic risks when inhaled or ingested in significant quantities . The European Commission's report on health impacts highlights these concerns in the context of exposure through various sources .
Case Studies
Several case studies have explored the biological implications of this compound:
Research Findings
Recent research has expanded our understanding of this compound's biological activities:
- Antioxidant Properties : Some derivatives have been shown to exhibit antioxidant properties, which may counteract oxidative stress in cells.
- Drug Development : Investigations into its role as a building block for drug synthesis have revealed potential applications in developing new therapeutic agents targeting bacterial infections and cancer cells.
- Environmental Impact : Studies have assessed the environmental persistence and bioaccumulation potential of this compound and its derivatives in aquatic systems .
Properties
InChI |
InChI=1S/C4H4O2/c1-4(6)2-3-5/h2H,1H3 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRFQFVRMJWEQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505416 | |
Record name | But-1-ene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691-45-2 | |
Record name | But-1-ene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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